8-Hydroxy-2-styrylquinoline-7-carboxylic acid
CAS No.:
Cat. No.: VC15901958
Molecular Formula: C18H13NO3
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13NO3 |
|---|---|
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | 8-hydroxy-2-[(E)-2-phenylethenyl]quinoline-7-carboxylic acid |
| Standard InChI | InChI=1S/C18H13NO3/c20-17-15(18(21)22)11-8-13-7-10-14(19-16(13)17)9-6-12-4-2-1-3-5-12/h1-11,20H,(H,21,22)/b9-6+ |
| Standard InChI Key | LYGUWNHNFGYTGZ-RMKNXTFCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C2)C=CC(=C3O)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=NC3=C(C=C2)C=CC(=C3O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a quinoline ring system with three critical substituents (Figure 1):
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A hydroxyl group at position 8, enabling metal chelation and hydrogen bonding .
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A trans-styryl group (E-configuration) at position 2, providing π-stacking interactions with biological targets .
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A carboxylic acid at position 7, contributing to solubility and electrostatic interactions.
Table 1: Key Molecular Descriptors
Spectroscopic and Physical Properties
The compound exhibits a melting point of 213–214°C and a calculated density of 1.5 g/cm³ . Its UV-Vis spectrum shows strong absorption at 340 nm due to the conjugated quinoline-styryl system . The carboxylic acid group confers moderate water solubility (12.7 mg/L at 25°C), while the styryl moiety enhances lipid membrane permeability.
Table 2: Physicochemical Data
| Parameter | Value | Method/Source |
|---|---|---|
| logP (octanol-water) | 2.8 ± 0.3 | Computed |
| pKa (carboxylic acid) | 3.1 | Experimental |
| Boiling point | 426.7°C at 760 mmHg | Estimated |
| Refractive index | 1.540 | Predicted |
Synthesis and Structural Modification
Synthetic Routes
The primary synthesis involves a Perkin-type condensation between 8-hydroxy-2-methylquinoline-7-carboxylic acid and substituted benzaldehydes (Scheme 1) . Optimized conditions use acetic anhydride as both solvent and catalyst at 120°C for 8 hours, yielding the styryl product with >75% efficiency .
Scheme 1:
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Quinaldine Preparation: 8-Hydroxyquinoline undergoes Friedländer condensation with acetyl chloride to form 2-methylquinoline.
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Carboxylation: Kolbe-Schmitt reaction introduces the C-7 carboxylic acid group under CO₂ pressure .
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Styryl Formation: Condensation with trans-cinnamaldehyde via Perkin mechanism, followed by recrystallization from ethanol.
Structural Analogs and Activity Trends
Modifications at three positions critically influence bioactivity:
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C-8 Hydroxyl: Methylation abolishes metal chelation, reducing HIV integrase inhibition by 90% .
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Styryl Geometry: The E-isomer shows 5-fold higher antiproliferative activity than Z-forms due to planarity .
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C-7 Substituents: Replacing carboxylic acid with sulfonamide decreases Pim-1 kinase inhibition (IC₅₀ from 60 nM to >1 μM) .
Pharmacological Activities
Antimicrobial Effects
The compound inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting metalloenzyme function. Chelation of Mg²⁺ ions in microbial DNA gyrase is a proposed mechanism .
Antiproliferative Activity
In vitro assays demonstrate potent activity against:
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MCF-7 breast cancer: IC₅₀ = 1.2 μM (72-hour exposure)
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A549 lung adenocarcinoma: IC₅₀ = 2.8 μM
Mechanistic studies implicate topoisomerase II inhibition and ROS generation .
HIV Integrase Inhibition
At 10 μM concentration, the compound blocks >80% of HIV-1 integrase strand-transfer activity by competing with viral DNA for Mg²⁺ binding sites . Molecular docking reveals key interactions:
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Hydroxyl group coordinates Mg²⁺ ions in the integrase active site.
Pim-1 Kinase Inhibition
The carboxylic acid group forms hydrogen bonds with Glu121 and Asp128 in the kinase ATP-binding site (IC₅₀ = 60 nM) . This activity suggests potential in treating hematologic malignancies.
Applications in Drug Development
Lead Optimization Strategies
Recent efforts focus on:
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Prodrug derivatives: Ethyl ester prodrugs improve oral bioavailability from 12% to 58% in rat models .
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Combination therapies: Synergy observed with doxorubicin (combination index = 0.3) in triple-negative breast cancer.
Formulation Challenges
Despite promising activity, the compound faces development hurdles:
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pH-dependent solubility: Precipitation occurs at gastric pH (<3), requiring enteric coating for oral delivery .
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Photodegradation: Exposure to UV light causes 40% degradation in 24 hours, necessitating light-resistant packaging.
Future Research Directions
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Targeted delivery: Nanoparticle encapsulation using PLGA polymers to enhance tumor accumulation .
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Multitarget inhibitors: Hybrid molecules combining styrylquinoline and reverse transcriptase inhibitor motifs .
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Toxicity profiling: Chronic toxicity studies in non-human primates to establish safety margins.
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